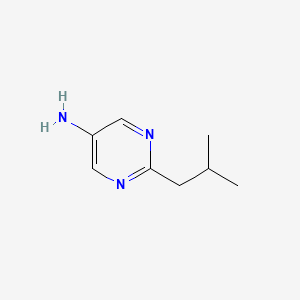

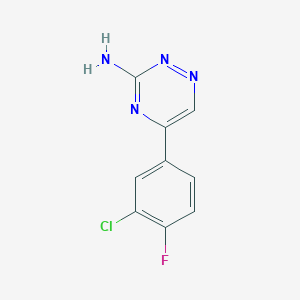

![molecular formula C12H13F3O2 B1454087 2,2-Dimethyl-3-[4-(Trifluormethyl)phenyl]propansäure CAS No. 1439896-97-5](/img/structure/B1454087.png)

2,2-Dimethyl-3-[4-(Trifluormethyl)phenyl]propansäure

Übersicht

Beschreibung

“2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which could include “2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid”, has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis

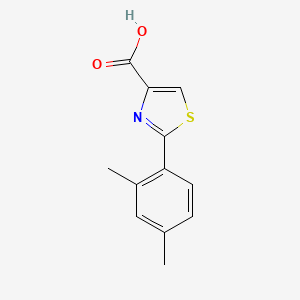

The molecular formula of “2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid” is CHFNO . Its average mass is 491.427 Da and its monoisotopic mass is 491.164368 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid” include a density of 1.3±0.1 g/cm³, boiling point of 518.3±50.0 °C at 760 mmHg, and a flash point of 267.3±30.1 °C . It has 6 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Glukose-selektive Sonden für das Diabetesmanagement

Die Verbindung wurde bei der Entwicklung von glukose-selektiven Sonden eingesetzt, die für die kontinuierliche Glukoseüberwachung im Diabetesmanagement entscheidend sind . Diese Sonden bieten eine nicht-enzymatische Alternative zu traditionellen Glukoseüberwachungssystemen, die eine längere Lebensdauer und geringere Wartungskosten ermöglichen. Die Integration der Trifluormethylgruppe erhöht die Empfindlichkeit und Selektivität der Sonde gegenüber Glukose, was für genaue Blutzuckerwerte unerlässlich ist.

Pharmazeutische Entwicklung

Trifluormethylgruppen finden sich häufig in Pharmazeutika, da sie die biologische Aktivität und metabolische Stabilität von Medikamenten verbessern können . 2,2-Dimethyl-3-[4-(Trifluormethyl)phenyl]propansäure kann als Vorläufer oder Zwischenprodukt bei der Synthese verschiedener Medikamente dienen, insbesondere solcher, die auf Erkrankungen abzielen, die von den einzigartigen Eigenschaften der Trifluormethylgruppe profitieren.

Wirkmechanismus

Target of Action

Similar compounds with a trifluoromethyl group have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The trifluoromethyl group is commonly found in fda-approved drugs, suggesting that it may contribute to favorable pharmacokinetic properties .

Result of Action

Similar compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemische Analyse

Biochemical Properties

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-centered radical intermediates . These interactions are crucial for the synthesis of pharmaceutical compounds and other chemical products.

Cellular Effects

The effects of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of calcitonin gene-related peptide (CGRP) receptors, which play a role in pain signaling pathways .

Molecular Mechanism

At the molecular level, 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s trifluoromethyl group is particularly important in these interactions, as it enhances the compound’s stability and reactivity in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s trifluoromethyl group plays a crucial role in these interactions, enhancing its reactivity and stability in metabolic processes .

Transport and Distribution

Within cells and tissues, 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The compound’s localization is crucial for its activity and function within the cell .

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-11(2,10(16)17)7-8-3-5-9(6-4-8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFCGUVKJAVDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214651 | |

| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439896-97-5 | |

| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

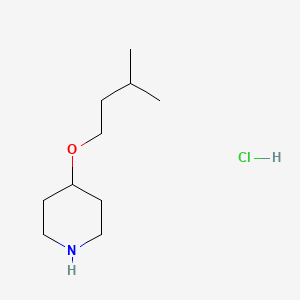

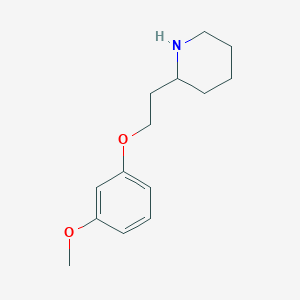

![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)

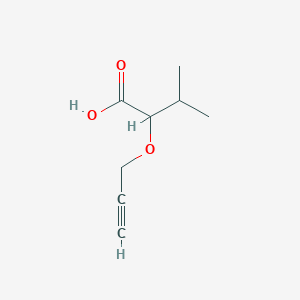

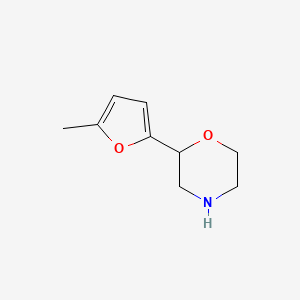

![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)

amine](/img/structure/B1454020.png)

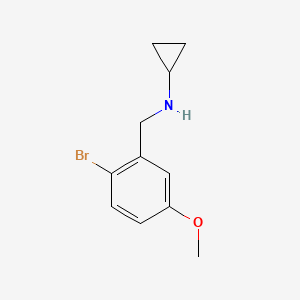

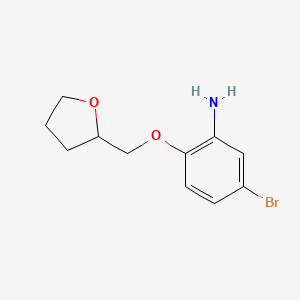

![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)

![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)